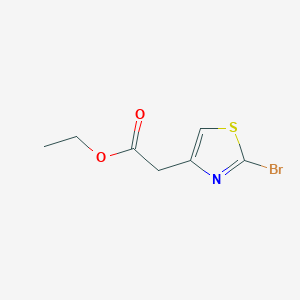

Ethyl 2-(2-bromothiazol-4-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFZEWZLCNRIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699843 | |

| Record name | Ethyl (2-bromo-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56355-79-4 | |

| Record name | Ethyl 2-bromo-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56355-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2-bromo-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 2-(2-bromothiazol-4-yl)acetate" chemical properties

An In-Depth Technical Guide to Ethyl 2-(2-bromothiazol-4-yl)acetate: Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 56355-79-4, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure integrates a reactive 2-bromothiazole core with a versatile ethyl acetate side chain, offering multiple avenues for chemical modification. The thiazole ring is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, prized for its unique electronic properties and ability to engage in hydrogen bonding.[3] The presence of a bromine atom at the C2 position provides a reactive handle for cross-coupling reactions, while the ester moiety allows for straightforward derivatization, making this compound a highly valuable intermediate for the synthesis of complex molecular architectures.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound. It moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices, grounding its protocols in established chemical principles.

Physicochemical and Spectroscopic Profile

The utility of a synthetic intermediate is fundamentally dictated by its physical and chemical properties. This compound is a compound whose stability and reactivity are well-defined by its structural features.

Physical and Chemical Properties

A summary of the key physicochemical properties is presented in Table 1. The predicted high boiling point and density are characteristic of a halogenated heterocyclic compound of its molecular weight.[1][2] The partition coefficient (XLogP3) of 2.21 suggests moderate lipophilicity, implying good solubility in a range of common organic solvents.[2] For long-term storage, maintaining the compound under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended to prevent degradation, a common practice for reactive halogenated intermediates.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56355-79-4 | [1][2] |

| Molecular Formula | C₇H₈BrNO₂S | [1][2] |

| Molecular Weight | 250.11 g/mol | [1][5] |

| Predicted Boiling Point | 291.9 ± 15.0 °C at 760 mmHg | [1][2] |

| Predicted Density | 1.586 ± 0.06 g/cm³ | [1] |

| Predicted Flash Point | 130.3 ± 20.4 °C | [2] |

| Predicted Refractive Index | 1.561 | [2] |

| XLogP3 | 2.21 | [2][5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.[6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The ethyl group will present as a triplet around δ 1.2-1.3 ppm (CH₃) and a quartet around δ 4.1-4.2 ppm (CH₂). The methylene protons (CH₂) bridging the ester and the thiazole ring would appear as a singlet at approximately δ 3.8-4.0 ppm. A singlet corresponding to the C5 proton of the thiazole ring is expected further downfield, typically in the δ 7.0-7.5 ppm region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure with signals for the ethyl group carbons (~14 ppm for CH₃, ~61 ppm for CH₂), the methylene bridge carbon (~35-40 ppm), and the ester carbonyl carbon (~170 ppm). The thiazole ring carbons will have characteristic shifts, with the C2 (bearing the bromine) appearing around 140-145 ppm, C4 around 148-152 ppm, and C5 around 115-120 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically found around 1730-1750 cm⁻¹. Other key signals include C-H stretching from the alkyl groups (~2850-3000 cm⁻¹) and characteristic vibrations for the C=N and C-S bonds within the thiazole ring in the 1400-1600 cm⁻¹ region.

-

MS (Mass Spectrometry): Mass spectrometry will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), with peaks at m/z 249 and 251.[5] Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl acetate moiety.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole core. This approach involves the condensation of a thioamide with an α-halocarbonyl compound.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol outlines a two-step process starting from commercially available reagents. The initial Hantzsch reaction forms the 2-aminothiazole intermediate, which is then converted to the final 2-bromo product via a Sandmeyer-type reaction.

Step 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate [7]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol (5 mL per gram of thiourea).

-

Reaction Initiation: Add ethyl 3-chloro-2-oxopropanoate (1.0 eq) dropwise to the stirred solution at room temperature. The addition of an α-halocarbonyl is critical; its electrophilic carbonyl carbon is attacked by the nucleophilic sulfur of the thioamide.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. The heating drives the condensation and subsequent intramolecular cyclization to form the thiazole ring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. The product, Ethyl 2-(2-aminothiazol-4-yl)acetate, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

-

Diazotization: Suspend Ethyl 2-(2-aminothiazol-4-yl)acetate (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq) in a flask cooled to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. This crucial step converts the primary amine into a diazonium salt, an excellent leaving group.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr. Add the cold diazonium salt solution slowly to the CuBr solution. The copper catalyst facilitates the displacement of the diazonium group by bromide.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-3 hours. Effervescence (N₂ gas) will be observed as the reaction proceeds.

-

Extraction and Purification: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

Caption: Key reaction pathways for this compound.

Reactions at the C2-Position (C-Br Bond)

The bromine atom is the most reactive site for transformations, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, a cornerstone of modern library synthesis.

Protocol: Suzuki-Miyaura Cross-Coupling

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). The choice of a biphasic system with a phase-transfer catalyst can sometimes be beneficial.

-

Heating: Heat the mixture to 80-100 °C and stir vigorously for 8-12 hours. The reaction must be maintained under an inert atmosphere to prevent the degradation of the palladium catalyst.

-

Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. Purification via column chromatography yields the 2-arylthiazole product.

Reactions of the Ethyl Acetate Side Chain

The ester group is readily transformed, most commonly into a carboxylic acid or an amide, which can serve as a handle for further functionalization or as a key pharmacophore.

Protocol: Saponification and Amide Coupling

-

Saponification: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.

-

Acidification: Cool the mixture in an ice bath and carefully acidify with 1N HCl to a pH of ~2-3. This protonates the carboxylate salt, causing the carboxylic acid product to precipitate or to be extracted.

-

Extraction: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over sodium sulfate and remove the solvent under vacuum to yield 2-(2-bromothiazol-4-yl)acetic acid.

-

Amide Coupling: Dissolve the resulting acid (1.0 eq), a desired amine (1.1 eq), and a coupling agent like HATU (1.2 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) and stir at room temperature for 12-24 hours.

-

Purification: The final amide product is isolated through aqueous work-up followed by extraction and purification by chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its application as a versatile scaffold for creating novel molecules with potential therapeutic or material properties.

-

Medicinal Chemistry: The 2-substituted thiazole motif is a privileged structure found in a wide array of pharmacologically active agents. This intermediate is a direct precursor to compounds explored for their anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][8] For example, derivatives of 2-aminothiazole are known kinase inhibitors and have shown efficacy against various cancer cell lines.[9][10] The ability to perform Suzuki and Buchwald-Hartwig couplings at the C2 position allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) around a target protein.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a building block for novel fungicides and herbicides.[11][12] The thiazole ring is a key component in several commercial agrochemicals.

-

Materials Science: The reactive nature of 2-bromothiazoles makes them useful in the synthesis of specialty polymers and organic dyes.[11] The thiazole unit can be incorporated into conjugated polymer backbones for applications in organic electronics or used to create dyes with specific photophysical properties.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and predictable, versatile reactivity make it an invaluable intermediate for researchers in both academic and industrial settings. From the rational design of new kinase inhibitors to the development of advanced organic materials, the synthetic pathways originating from this compound are both numerous and promising, cementing its role as a cornerstone of modern heterocyclic chemistry.

References

- 1. Ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate CAS#: 56355-79-4 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl 2-(2-bromothiazol-5-yl)acetate|lookchem [lookchem.com]

- 5. PubChemLite - Ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate (C7H8BrNO2S) [pubchemlite.lcsb.uni.lu]

- 6. Ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate(56355-79-4) 1H NMR spectrum [chemicalbook.com]

- 7. 2-氨基-4-噻唑乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl 2-(2-morpholinothiazol-4-yl)acetate () for sale [vulcanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Mthis compound [myskinrecipes.com]

An In-depth Technical Guide to Ethyl 2-(2-bromothiazol-4-yl)acetate: A Key Intermediate in Modern Drug Discovery

For distribution among: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, integral to a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the design of novel therapeutic agents. Within this esteemed class of heterocycles, Ethyl 2-(2-bromothiazol-4-yl)acetate (CAS Number: 56355-79-4 ) has emerged as a pivotal building block. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its strategic applications in the development of next-generation pharmaceuticals. For the seasoned researcher, this document aims to be a practical resource, offering not just protocols but also the underlying chemical logic that drives its utility in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective utilization in synthesis and for the interpretation of experimental results. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 56355-79-4 | [1] |

| Molecular Formula | C₇H₈BrNO₂S | [2] |

| Molecular Weight | 250.11 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | [3] |

| Boiling Point | 291.9±15.0 °C (Predicted) | [3] |

| Density | 1.586±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

While experimental spectroscopic data can vary slightly based on instrumentation and conditions, representative data is crucial for reaction monitoring and product confirmation.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the carbonyl group, and a singlet for the proton on the thiazole ring.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon, the carbons of the thiazole ring, the methylene carbon, and the carbons of the ethyl group.

-

IR Spectroscopy: Infrared analysis will reveal key functional groups, including a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1730-1750 cm⁻¹, and vibrations associated with the thiazole ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved through a variation of the classic Hantzsch thiazole synthesis. This venerable reaction provides a reliable and versatile method for the construction of the thiazole ring system from readily available starting materials.

The Hantzsch Thiazole Synthesis: A Time-Tested Strategy

The Hantzsch synthesis involves the condensation of an α-haloketone or α-haloester with a thioamide. The reaction proceeds through a series of nucleophilic substitution and cyclization steps to afford the desired thiazole derivative. For the synthesis of this compound, a logical retrosynthetic analysis points to ethyl 4-bromo-3-oxobutanoate and a suitable thiourea or thioamide equivalent as the key precursors.

Caption: Retrosynthetic analysis for this compound.

Proposed Experimental Protocol

This protocol is a representative procedure based on established Hantzsch thiazole synthesis methodologies. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Step 1: Preparation of Ethyl 4-bromo-3-oxobutanoate (α-haloester)

The starting α-haloester can be prepared by the bromination of ethyl acetoacetate. This reaction should be carried out with caution due to the lachrymatory nature of α-haloesters.

Step 2: Hantzsch Condensation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a suitable thioamide (e.g., thiourea or a derivative that can be subsequently converted to the 2-bromo functionality) in a suitable solvent such as ethanol or methanol.

-

To this solution, add an equimolar amount of ethyl 4-bromo-3-oxobutanoate dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield the intermediate 2-amino or 2-mercaptothiazole derivative.

Step 3: Conversion to the 2-Bromo Thiazole

The 2-amino or 2-mercapto group on the thiazole ring can be converted to the 2-bromo functionality using standard Sandmeyer-type reactions or other brominating agents.

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of the bromine atom at the 2-position and the ester functionality at the 4-position provides two orthogonal handles for further chemical modification.

A Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The thiazole ring is a common feature in many kinase inhibitors, often acting as a hinge-binding motif in the ATP-binding pocket of the enzyme. This compound serves as an excellent starting point for the synthesis of such inhibitors. The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents that can interact with the kinase active site. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to further elaborate the molecule and improve its pharmacokinetic and pharmacodynamic properties.[3]

Caption: Synthetic utility in generating kinase inhibitor libraries.

Intermediate in the Synthesis of Antimicrobial Agents

The thiazole moiety is also present in a number of antimicrobial agents. The ability to functionalize this compound at two positions allows for the generation of a wide array of derivatives that can be screened for antibacterial and antifungal activity. For instance, the synthesis of various 2-amino-thiazole derivatives has been shown to yield compounds with significant biological activity.[4]

Safety and Handling

As a brominated organic compound and a potential lachrymator, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its straightforward synthesis and the presence of two reactive sites for further functionalization make it an ideal starting material for the construction of diverse libraries of compounds for drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in the ongoing quest for novel and effective therapeutic agents.

References

An In-Depth Technical Guide on the Putative Mechanism of Action of Ethyl 2-(2-bromothiazol-4-yl)acetate

This guide provides a detailed exploration of the potential mechanism of action for the synthetic compound Ethyl 2-(2-bromothiazol-4-yl)acetate. Synthesizing current knowledge on thiazole-based compounds and the principles of covalent inhibition, we propose a primary mechanism centered on targeted, irreversible enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially exploit the therapeutic applications of this and related molecules.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of clinically approved drugs and investigational agents.[1][2] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The therapeutic efficacy of these compounds often stems from their ability to interact with and modulate the function of key biological targets, particularly enzymes.[5]

This compound is a synthetic compound that combines the privileged thiazole scaffold with two key functional groups: a reactive bromo substituent at the 2-position and an ethyl acetate moiety at the 4-position. While direct studies on the mechanism of action of this specific molecule are not extensively documented, its structural features allow for a well-reasoned hypothesis based on the established reactivity of similar chemical entities.

Proposed Mechanism of Action: Covalent Inhibition

We postulate that this compound primarily functions as a covalent inhibitor . This mechanism involves two key steps:

-

Initial Non-covalent Binding: The molecule first docks into the active or an allosteric site of a target protein through non-covalent interactions. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, guided by the overall topography of the binding pocket and the physicochemical properties of the thiazole ring and the ethyl acetate side chain.

-

Irreversible Covalent Bond Formation: Following initial binding, the electrophilic 2-bromo-thiazole moiety is positioned in close proximity to a nucleophilic amino acid residue within the protein's binding site. The bromo group then acts as a leaving group, allowing the thiazole ring to be attacked by the nucleophilic residue (e.g., the thiol group of a cysteine), forming a stable, irreversible covalent bond.

This covalent modification of the target protein leads to a complete and often permanent loss of its biological function.[6]

The Chemical Rationale for Covalent Inhibition

The 2-bromothiazole moiety is the linchpin of this proposed mechanism. The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring, combined with the inherent electrophilicity of a carbon-bromine bond, renders the C2 position of the thiazole susceptible to nucleophilic attack. This is particularly true when the molecule is sequestered within the microenvironment of an enzyme's active site, which can enhance the reactivity of both the inhibitor and the target residue.

The ethyl acetate side chain, while not directly participating in the covalent reaction, is crucial for target recognition and binding affinity. Its ability to form hydrogen bonds and engage in hydrophobic interactions can significantly influence the selectivity and potency of the compound.

Potential Biological Targets

The broad spectrum of activities observed for thiazole derivatives suggests a diverse range of potential protein targets.[7] For a covalent inhibitor like this compound, the most likely targets are enzymes that possess a catalytically or functionally important nucleophilic residue, such as cysteine, in their active or a nearby allosteric site.

Based on the known pharmacology of the thiazole scaffold, potential target classes include:

-

Protein Kinases: Many kinases, which are central regulators of cellular signaling, have a conserved cysteine residue in or near their ATP-binding pocket. Thiazole-containing drugs like Dasatinib are potent kinase inhibitors.[8] Covalent inhibition of kinases involved in oncogenic pathways (e.g., EGFR, VEGFR, PI3K/Akt/mTOR) is a validated strategy in cancer therapy.[3][9]

-

Proteases: Cysteine proteases, such as caspases and cathepsins, are involved in apoptosis and other cellular processes. Their active site contains a highly reactive cysteine residue that is a prime target for covalent inhibitors.

-

Metabolic Enzymes: Various metabolic enzymes, including those involved in bacterial fatty acid synthesis and human carbonic anhydrases, have been shown to be inhibited by thiazole derivatives.[10][11]

-

Enzymes Involved in DNA Metabolism: Topoisomerases and DNA gyrases, which are critical for DNA replication and repair, are also known targets of thiazole-containing compounds.[12]

The following diagram illustrates the proposed two-step mechanism of covalent inhibition.

Figure 1: Proposed two-step mechanism of covalent inhibition by this compound.

Experimental Validation of the Proposed Mechanism

A series of well-defined experiments are necessary to rigorously test the hypothesis of covalent inhibition. The following protocols outline a logical workflow for this validation process.

Protocol 1: Confirmation of Irreversible Inhibition

Objective: To determine if the inhibition of a model target enzyme is time-dependent and irreversible.

Methodology:

-

Enzyme Selection: Choose a representative enzyme from a potential target class (e.g., a cysteine protease like papain or a kinase with a known reactive cysteine).

-

Time-Dependent Inhibition Assay:

-

Pre-incubate the enzyme with varying concentrations of this compound for different time intervals (e.g., 0, 15, 30, 60 minutes).

-

Initiate the enzymatic reaction by adding the substrate at each time point.

-

Measure the reaction rate and plot the remaining enzyme activity against the pre-incubation time. A time-dependent decrease in activity is indicative of irreversible inhibition.

-

-

Dialysis or Jump-Dilution Experiment:

-

Incubate the enzyme with an excess of the inhibitor to achieve significant inhibition.

-

Remove the unbound inhibitor by extensive dialysis or rapid dilution (jump-dilution).

-

Measure the enzyme activity after the removal of the free inhibitor. If the activity is not restored, the inhibition is considered irreversible.

-

Protocol 2: Identification of Covalent Adduct Formation

Objective: To directly observe the covalent modification of the target protein by the inhibitor.

Methodology:

-

Mass Spectrometry Analysis:

-

Incubate the target protein with this compound.

-

Analyze the protein sample using high-resolution mass spectrometry (e.g., LC-MS/MS).

-

Look for a mass shift in the protein corresponding to the addition of the inhibitor molecule minus the bromine atom.

-

-

Peptide Mapping:

-

After incubation with the inhibitor, digest the protein into smaller peptides using a protease (e.g., trypsin).

-

Analyze the peptide mixture by LC-MS/MS.

-

Identify the specific peptide that has been modified by the inhibitor.

-

Perform tandem mass spectrometry (MS/MS) on the modified peptide to pinpoint the exact amino acid residue that has formed the covalent bond.

-

The following diagram illustrates the experimental workflow for validating the covalent inhibition mechanism.

Figure 2: Experimental workflow for validating the proposed mechanism of action.

Quantitative Data and Structure-Activity Relationships (SAR)

| Compound Class | Target(s) | Reported Activity (IC50/Ki) | Reference |

| 2-Aminothiazole Derivatives | Carbonic Anhydrase I/II | 0.008 - 0.124 µM (Ki) | [11] |

| Thiazole-based Kinase Inhibitors | Various Kinases (e.g., VEGFR-2) | Nanomolar to low micromolar (IC50) | [9] |

| Benzothiazole-based Inhibitors | c-Jun N-terminal kinase (JNK) | 0.16 - 1.8 µM (IC50) | [13] |

Future SAR studies on this compound should focus on modifications of the ethyl acetate side chain to optimize non-covalent interactions and substitutions at other positions of the thiazole ring to modulate reactivity and selectivity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is likely to function as a covalent inhibitor of protein function. Its 2-bromothiazole core provides the necessary electrophilicity for reaction with nucleophilic amino acid residues, while the overall molecular structure can confer target selectivity. The proposed mechanism of action has significant implications for its potential therapeutic applications, particularly in areas where irreversible inhibition is advantageous, such as in oncology and infectious diseases.

Future research should be directed towards the experimental validation of this proposed mechanism, including the identification of its specific cellular targets. A comprehensive understanding of its mechanism of action will be crucial for the rational design of more potent and selective analogs and for advancing this promising compound through the drug discovery and development pipeline.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Thiazole Moiety as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to Ethyl 2-(2-bromothiazol-4-yl)acetate: A Versatile Scaffold for Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged structure." This scaffold is present in a wide array of natural products and synthetic drugs, including the antibiotic Penicillin and the anticancer agent Tiazofurin. The inherent stability of the thiazole ring, coupled with its capacity for functionalization at multiple positions, allows for the generation of vast chemical diversity, making it an attractive starting point for drug discovery campaigns.

Within this important class of heterocycles, This compound (CAS No: 56355-79-4) has emerged as a particularly valuable and versatile building block.[1][2] Its structure incorporates three key features for chemical modification: a reactive bromine atom at the 2-position, a readily modifiable ethyl ester, and an active methylene group. This trifecta of reactive sites provides medicinal chemists with a powerful platform for synthesizing a diverse range of derivatives and analogs to probe structure-activity relationships (SAR) and develop novel therapeutic agents.[3]

This guide offers a comprehensive overview of this compound, from its fundamental synthesis to its application in creating advanced derivatives with significant biological potential. We will explore the causality behind synthetic strategies, detail key experimental protocols, and present a logical framework for derivatization, all grounded in authoritative scientific literature.

| Compound Profile: this compound | |

| CAS Number | 56355-79-4[1][4] |

| Molecular Formula | C₇H₈BrNO₂S[1][2] |

| Molecular Weight | 250.11 g/mol [4] |

| Boiling Point | ~291.9 °C (Predicted)[4] |

| Density | ~1.6 g/cm³ (Predicted)[1] |

| SMILES | CCOC(=O)CC1=CSC(=N1)Br[2] |

| InChI Key | DHFZEWZLCNRIRX-UHFFFAOYSA-N[2] |

Part 1: Synthesis of the Core Scaffold

The construction of the this compound core is most efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. For our target molecule, a variation of this approach is employed, utilizing precursors that build the desired acetate side chain into the final product.

The rationale for this pathway is its high efficiency and the ready availability of starting materials. The key transformation is the cyclization reaction, which forms the stable aromatic thiazole ring, driven by the formation of strong C-S and C=N bonds.

Caption: Hantzsch synthesis workflow for the core scaffold.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of Hantzsch thiazole synthesis.

Materials:

-

Ethyl 4-chloroacetoacetate

-

2-Bromothioacetamide

-

Ethanol (Absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromothioacetamide (1.0 eq) in absolute ethanol.

-

Addition of Reactant: To this stirring solution, add ethyl 4-chloroacetoacetate (1.05 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the condensation and cyclization steps.

-

Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.[5] The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Final Product: Purify the resulting crude oil via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Self-Validation: The structure of the final product must be rigorously confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to ensure the correct isomer has been formed and to verify its purity.

Part 2: Strategic Derivatization Pathways

The power of this compound lies in its predictable reactivity at three distinct sites, allowing for systematic structural modifications.

Caption: Key derivatization sites on the core scaffold.

Nucleophilic Aromatic Substitution at the C2-Position

The bromine atom at the C2 position of the thiazole ring is the most versatile handle for introducing diversity. It is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide range of functional groups.

-

Causality: The electron-withdrawing nature of the thiazole ring nitrogen atom activates the C2 position towards nucleophilic attack, facilitating the displacement of the bromide leaving group. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) can also be employed for more complex C-N and C-C bond formations.

Experimental Protocol: Synthesis of 2-Amino-Thiazole Derivatives

This general protocol describes the reaction with an amine nucleophile.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., morpholine) (1.2 eq)[6]

-

A non-nucleophilic base (e.g., Triethylamine, Et₃N)

-

Solvent (e.g., Ethanol, DMF)

Procedure:

-

Reaction Setup: Dissolve this compound in the chosen solvent in a sealed reaction vessel.

-

Addition of Reagents: Add the amine followed by the base.

-

Heating: Heat the mixture, often under microwave irradiation or conventional heating, until the starting material is consumed (as monitored by TLC).[7] The use of heat is critical to overcome the energy barrier of the SₙAr reaction.

-

Work-up and Purification: Cool the reaction, remove the solvent, and purify the residue using standard techniques (extraction and column chromatography) to obtain the desired 2-substituted amino-thiazole derivative.[6]

Modification of the Ester Functional Group

The ethyl ester provides a secondary site for modification, typically after derivatization at the C2 position.

-

Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using a base like lithium hydroxide or sodium hydroxide. This introduces a new functional group that can participate in amide bond formation or serve as a key pharmacophore element.

-

Amidation/Hydrazide Formation: Direct reaction of the ester with amines or hydrazine hydrate can yield amides or hydrazides, respectively. These derivatives are important for expanding SAR and are often precursors to further cyclization reactions.[8]

Reactions at the Methylene Bridge

While less common, the active methylene group can participate in condensation reactions, particularly with aldehydes, after conversion of the ester to a more activating group. This route allows for the extension of the side chain and the introduction of conjugated systems.[9]

Part 3: Biologically Active Derivatives and Analogs

The true value of the this compound scaffold is demonstrated by the diverse pharmacological activities of its derivatives. Thiazole-containing compounds have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[10]

Anticancer Applications

Thiazole derivatives have been extensively investigated as inhibitors of key signaling pathways in cancer. For instance, they have been developed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two kinases often dysregulated in various cancers.[11]

-

Mechanism Insight: The thiazole core often acts as a hinge-binding motif, anchoring the inhibitor within the ATP-binding pocket of the target kinase. The substituents at the C2 and C4 positions explore different regions of the binding site, allowing for optimization of potency and selectivity. The derivative 5d in one study, a 5-arylidene-2-phenyliminothiazolidin-4-one, showed potent cytotoxic effects against multiple cancer cell lines, including breast and colorectal carcinoma.[9]

| Anticancer Thiazole Derivatives | |||

| Compound Class | Target | Example Activity | Reference |

| Thiazolidin-4-ones | Cancer Cell Lines | IC₅₀ = 7.22 µg/mL (Breast Cancer) | [9] |

| 2,3,4-trisubstituted thiazoles | EGFR/BRAFV600E | IC₅₀ = 74 nM (EGFR) | [11] |

| Thiazole-1,2,3-triazole hybrids | Glioblastoma Cells | IC₅₀ = 3.20 µM | [12] |

Antimicrobial Activity

The thiazole ring is a well-established pharmacophore in antimicrobial agents. Derivatives synthesized from bromo-thiazole precursors have demonstrated broad-spectrum activity against various bacteria and fungi.[10]

-

Structure-Activity Relationship: Studies have shown that the nature of the substituent at the C2 position is critical for antimicrobial potency. Often, the introduction of additional heterocyclic rings (e.g., forming di- and trithiazole systems) can significantly enhance activity, sometimes exceeding that of standard antibiotics.[10] The lipophilicity and electronic properties of the substituents play a crucial role in membrane penetration and target engagement within the microbial cell.

Conclusion and Future Perspectives

This compound is a high-value synthetic intermediate that provides a robust and flexible platform for the discovery of new bioactive molecules. Its well-defined reactivity allows for the systematic and logical development of compound libraries targeting a wide range of diseases. The continued exploration of novel substitutions at the C2 position, coupled with modifications of the acetate side chain, will undoubtedly lead to the identification of next-generation therapeutic agents. Future research should focus on leveraging modern synthetic methods, such as photocatalysis and flow chemistry, to access novel chemical space and on integrating computational modeling to guide the design of derivatives with enhanced potency, selectivity, and drug-like properties.

References

- 1. echemi.com [echemi.com]

- 2. PubChemLite - Ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate (C7H8BrNO2S) [pubchemlite.lcsb.uni.lu]

- 3. Mthis compound [myskinrecipes.com]

- 4. Ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate CAS#: 56355-79-4 [m.chemicalbook.com]

- 5. Ethyl 2-bromothiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl 2-(2-morpholinothiazol-4-yl)acetate () for sale [vulcanchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

The Versatile Scaffold: A Technical Guide to Ethyl 2-(2-bromothiazol-4-yl)acetate as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Moiety in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a cornerstone in the design of novel therapeutics. From anticancer agents to antivirals and anti-inflammatory drugs, the thiazole nucleus is a recurring motif in the pharmacopoeia.[1] Ethyl 2-(2-bromothiazol-4-yl)acetate emerges as a particularly valuable building block for harnessing the potential of this heterocycle. Its bifunctional nature, featuring a reactive bromo-substituent at the 2-position and a readily modifiable ethyl acetate side chain at the 4-position, offers synthetic chemists a versatile platform for molecular elaboration and the generation of diverse chemical libraries. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this key intermediate in contemporary drug discovery.

Synthesis of the Building Block: A Two-Step Approach

The most common and industrially scalable synthesis of this compound proceeds through a two-step sequence starting from readily available precursors. This involves the initial construction of the thiazole ring via the Hantzsch thiazole synthesis, followed by the conversion of an amino group to the target bromo functionality.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate

The Hantzsch synthesis is a classic and reliable method for the formation of thiazole rings, involving the condensation of an α-haloketone with a thioamide.[1][2] In this case, ethyl 4-chloroacetoacetate is reacted with thiourea to yield ethyl 2-(2-aminothiazol-4-yl)acetate.[3][4]

Experimental Protocol: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate

-

Reaction Setup: To a suspension of thiourea in water, add a solution of ethyl 4-chloroacetoacetate in a suitable organic solvent (e.g., methylene chloride) at a controlled temperature of 5-10 °C.[3]

-

Reaction Progression: After the initial addition, allow the reaction to warm to 25-30 °C and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the product, ethyl (2-aminothiazol-4-yl)-acetate hydrochloride, can be isolated. Neutralization followed by extraction with an organic solvent yields the free base.

Step 2: Diazotization and Bromination (Sandmeyer-type Reaction)

The conversion of the 2-amino group to a 2-bromo group is typically achieved through a Sandmeyer-type reaction. This involves the diazotization of the amine with a nitrite source under acidic conditions, followed by decomposition of the diazonium salt in the presence of a bromide source, often a copper(I) or copper(II) bromide salt.[5]

Experimental Protocol: Synthesis of this compound

-

Diazotization: Dissolve ethyl 2-(2-aminothiazol-4-yl)acetate in an acidic medium. Cool the solution and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Bromination: In a separate flask, prepare a solution or suspension of copper(II) bromide. Add the freshly prepared diazonium salt solution to the copper bromide mixture.

-

Reaction Progression and Work-up: The reaction may require gentle heating to facilitate the decomposition of the diazonium salt and formation of the 2-bromothiazole. After completion, the reaction mixture is worked up by extraction with an organic solvent, followed by purification, typically by column chromatography.

Key Synthetic Transformations and Mechanistic Considerations

This compound offers two primary points for chemical modification: the C-Br bond at the 2-position and the ester functionality of the acetate side chain.

Cross-Coupling Reactions at the 2-Position

The 2-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. This is a powerful strategy for introducing molecular complexity.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 2-position of the thiazole and various aryl or heteroaryl groups using boronic acids or their esters.[6][7] This reaction is instrumental in the synthesis of biaryl structures commonly found in kinase inhibitors.

-

Causality of Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Phosphine ligands are commonly employed to stabilize the palladium catalyst. The base is required for the transmetalation step of the catalytic cycle. The reaction is often carried out in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.[6]

The Sonogashira coupling enables the introduction of alkyne moieties at the 2-position by reacting the 2-bromothiazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[8][9][10] This reaction is valuable for the synthesis of conjugated systems and as a handle for further transformations like click chemistry.

-

Mechanistic Insight: The Sonogashira coupling proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper acetylide, which then participates in transmetalation with the palladium complex.[10]

| Reaction Type | Coupling Partner | Typical Catalysts | Base | Solvent | Typical Yields |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 70-95% |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, DIPA | THF, DMF | 65-90% |

Modifications of the Ethyl Acetate Side Chain

The ethyl acetate group at the 4-position provides a handle for a variety of transformations, most notably hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

The hydrolysis of the ethyl ester to the carboxylic acid, 2-(2-bromothiazol-4-yl)acetic acid, is typically achieved under basic conditions, for example, using lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol.[11] Acid-catalyzed hydrolysis is also possible but may be slower.[4][12]

The resulting carboxylic acid is a key intermediate for the synthesis of amide derivatives. Amide coupling is typically facilitated by activating the carboxylic acid with a coupling reagent to form a highly reactive intermediate that is then attacked by an amine. Common coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[13][14][15]

-

Rationale for Reagent Choice: The choice of coupling reagent and additives (like HOBt or HOAt) can be critical to prevent side reactions and racemization if chiral amines are used. The mechanism of HATU involves the formation of a highly reactive OAt-active ester, which is less prone to racemization than the O-acylisourea intermediate formed with EDC alone.[13]

Experimental Protocol: Hydrolysis and Amide Coupling

Part A: Hydrolysis of this compound

-

Reaction Setup: Dissolve the ethyl ester in a mixture of THF and water.

-

Saponification: Add an aqueous solution of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature.

-

Work-up: Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the carboxylic acid product with an organic solvent.

Part B: Amide Coupling with 2-(2-bromothiazol-4-yl)acetic acid

-

Reaction Setup: In an inert atmosphere, dissolve the carboxylic acid, the desired amine (1.1 eq.), and HATU (1.2 eq.) in an anhydrous aprotic solvent like DMF.

-

Base Addition: Cool the mixture to 0 °C and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq.).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by LC-MS or TLC).

-

Work-up and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with aqueous solutions to remove excess reagents and byproducts, and purify the final amide product by column chromatography or recrystallization.[13]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The synthetic utility of this compound is prominently showcased in the development of kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases.

Synthesis of Dasatinib Analogues

Dasatinib is a potent oral BCR-ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[16][17] The core structure of dasatinib features a 2-aminothiazole moiety. This compound serves as a key starting material for the synthesis of various dasatinib analogues, where the 2-bromo position can be functionalized to introduce different substituents that modulate the drug's activity and selectivity.[18][19]

Development of GSK-3 Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in a range of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.[20][21][22] Many GSK-3 inhibitors feature a thiazole core. This compound provides a versatile entry point for the synthesis of novel GSK-3 inhibitors by allowing for the introduction of diverse functionalities at both the 2- and 4-positions of the thiazole ring.[20]

Visualizing the Synthetic Pathways

Caption: Synthetic routes to and from this compound.

Caption: General workflow for cross-coupling reactions.

Conclusion

This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its straightforward synthesis and predictable, versatile reactivity at two distinct functional handles provide medicinal chemists with a reliable and efficient tool for the construction of complex, biologically relevant molecules. The demonstrated applications in the synthesis of kinase inhibitors underscore its importance, and its potential for incorporation into a vast array of other molecular scaffolds ensures its continued relevance in the ongoing quest for novel therapeutics.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 3. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. synarchive.com [synarchive.com]

- 11. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 15. growingscience.com [growingscience.com]

- 16. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and in vitro antiproliferative activity of novel Dasatinib derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. asianpubs.org [asianpubs.org]

- 20. mdpi.com [mdpi.com]

- 21. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel benzothiazinones (BTOs) as allosteric modulator or substrate competitive inhibitor of glycogen synthase kinase 3β (GSK-3β) with cellular activity of promoting glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin Intermediate: A Technical Guide to Ethyl 2-(2-bromothiazol-4-yl)acetate in Modern Medicinal Chemistry

Abstract

The thiazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of pharmacologically active agents. Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug design. This technical guide focuses on a pivotal building block, Ethyl 2-(2-bromothiazol-4-yl)acetate , and its strategic application in medicinal chemistry. We will dissect its synthesis, explore its chemical reactivity, and illuminate its role as a key intermediate in the construction of complex therapeutic molecules, with a particular focus on the synthesis of the renowned kinase inhibitor, Dasatinib. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

The Strategic Importance of the Thiazole Scaffold

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This arrangement imparts a unique set of physicochemical properties, including the ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding and other non-covalent interactions with biological targets. Consequently, thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of functional groups on the thiazole ring allows for precise modulation of a molecule's pharmacological profile.

This compound is a bifunctional intermediate of significant value. The bromine atom at the C2 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3][4] The ethyl acetate moiety at the C4 position provides a latent carboxylic acid functionality, which can be readily unmasked or converted into amides, esters, or other functional groups to modulate solubility, cell permeability, and target engagement.

Synthesis of this compound: A Two-Step Approach

A robust and logical synthetic route to this compound proceeds through a two-step sequence commencing with the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer reaction to install the C2-bromo substituent.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate

The Hantzsch synthesis provides a direct and efficient method for the construction of the thiazole core.[5] In this step, ethyl 4-chloroacetoacetate is condensed with thiourea. The reaction proceeds via initial nucleophilic attack of the sulfur of thiourea on the α-chloroketone, followed by intramolecular cyclization and dehydration to afford the aromatic 2-aminothiazole ring.[6]

Experimental Protocol: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate

-

To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add thiourea (25.0 g) and water (164 mL). Stir the suspension for 30 minutes.

-

Slowly add ethyl 4-chloroacetoacetate (54.61 g) dropwise, maintaining the reaction temperature between 25-30 °C.

-

Continue stirring for approximately 4 hours, monitoring the reaction progress by TLC until the consumption of thiourea is complete.

-

Upon completion, the product can be isolated and purified by standard techniques, or the reaction mixture can be used directly in the subsequent step.

Step 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[7][8] The 2-amino group of ethyl 2-(2-aminothiazol-4-yl)acetate is first diazotized using a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HBr). The resulting diazonium salt is then treated with a copper(I) bromide solution, which catalyzes the displacement of the diazonium group with a bromide ion, yielding the target compound.[9][10]

Experimental Protocol: Synthesis of this compound

-

Prepare a solution of ethyl 2-(2-aminothiazol-4-yl)acetate in an aqueous hydrobromic acid solution and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Strategic Applications in Drug Synthesis

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups.

The C2-Bromo "Handle": A Gateway to Molecular Complexity

The bromine atom at the C2 position is primed for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

The C4-Ethyl Acetate Moiety: A Modulator of Physicochemical Properties

The ethyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse array of amines to form amides, a common functional group in many drug molecules that can participate in crucial hydrogen bonding interactions with protein targets.

Case Study: A Strategic Intermediate in the Synthesis of Dasatinib

Dasatinib is a potent oral dual BCR/ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[11] Several synthetic routes to Dasatinib have been reported, many of which utilize a 2-aminothiazole derivative as a key starting material.[6][12]

While published routes for Dasatinib may start from the corresponding 5-carboxylate isomer, the strategic use of this compound can be readily envisioned in a convergent synthesis. The C2-bromo position allows for a Buchwald-Hartwig amination with the pyrimidine side chain of Dasatinib, while the C4-ethyl acetate can be hydrolyzed and subsequently amidated with 2-chloro-6-methylaniline to complete the synthesis.

Below is a conceptual workflow illustrating how this compound can serve as a key intermediate in a Dasatinib synthesis.

Caption: Conceptual workflow for the synthesis of Dasatinib utilizing this compound.

Quantitative Data Summary

The following table summarizes key information regarding the intermediates discussed:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Reaction |

| Ethyl 2-(2-aminothiazol-4-yl)acetate | C₇H₁₀N₂O₂S | 186.23 | Hantzsch Thiazole Synthesis |

| This compound | C₇H₈BrNO₂S | 266.12 | Sandmeyer Reaction |

Conclusion

This compound is a highly versatile and strategically important intermediate in medicinal chemistry. Its synthesis is readily achievable through a reliable two-step sequence, and its bifunctional nature allows for the systematic and efficient construction of complex molecular architectures. The C2-bromo and C4-ethyl acetate moieties provide orthogonal handles for derivatization, making it an ideal scaffold for the generation of compound libraries for lead optimization. As exemplified by its potential application in the synthesis of Dasatinib, this building block offers a powerful tool for medicinal chemists in the pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 2-bromothiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

- 11. vixra.org [vixra.org]

- 12. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

Methodological & Application

Experimental protocol for "Ethyl 2-(2-bromothiazol-4-yl)acetate" synthesis

Application Note & Protocol

Topic: A Validated, Two-Step Protocol for the Laboratory-Scale Synthesis of Ethyl 2-(2-bromothiazol-4-yl)acetate

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis. The presence of a reactive bromo-substituent on the thiazole ring, combined with the ester functionality, makes it a versatile intermediate for the construction of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. For instance, the 2-aminothiazole core, from which this compound is derived, is a prominent scaffold in a variety of approved drugs.[1]

This document provides a detailed, two-step experimental protocol for the synthesis of this compound. The synthetic strategy is rooted in two cornerstone reactions of heterocyclic and aromatic chemistry:

-

Step 1: Hantzsch Thiazole Synthesis of the precursor, Ethyl 2-(2-aminothiazol-4-yl)acetate.

-

Step 2: Sandmeyer Reaction to convert the 2-amino group into the target 2-bromo functionality.

This guide is structured to provide not only a reproducible methodology but also the underlying chemical principles, ensuring that researchers can approach the synthesis with a comprehensive understanding of the reaction dynamics.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages, starting from commercially available materials.

Part A: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate

Principle of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction used to generate thiazole rings.[2][3] The reaction proceeds between an α-haloketone (or its synthetic equivalent, like an α-halo-β-ketoester) and a thioamide. In this protocol, the sulfur of thiourea acts as a nucleophile, attacking the carbon bearing the chloro group of ethyl 4-chloroacetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3][4] This method is highly reliable for producing 2-aminothiazole derivatives.[5][6]

Experimental Protocol: Part A

-

Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add thiourea and absolute ethanol.

-

Initial Stirring : Stir the mixture at room temperature to achieve a uniform suspension.

-

Reagent Addition : Slowly add ethyl 4-chloroacetoacetate dropwise to the suspension over a period of 30-45 minutes. The addition is exothermic, and a gentle warming of the mixture may be observed.

-

Reaction Reflux : After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation : Once the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath for 1 hour. A precipitate of the product hydrochloride salt will form.

-

Isolation : Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

-

Neutralization : Transfer the crude hydrochloride salt to a beaker containing 100 mL of water and stir to dissolve. Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is neutral (pH ~7-8), which will precipitate the free amine product.

-

Final Product Collection : Collect the resulting white to off-white solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield Ethyl 2-(2-aminothiazol-4-yl)acetate.[7]

Data Table: Reagents for Part A

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Equiv. |

| Ethyl 4-chloroacetoacetate | 164.59 | 16.46 g | 0.10 | 1.0 |

| Thiourea | 76.12 | 7.61 g | 0.10 | 1.0 |

| Absolute Ethanol | 46.07 | 100 mL | - | Solvent |

Workflow Diagram: Part A

Caption: Workflow for Hantzsch Thiazole Synthesis.

Part B: Synthesis of this compound

Principle of the Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for substituting an aromatic amino group with a halide, cyanide, or other nucleophiles.[8][9] The reaction proceeds via a diazonium salt intermediate, which is formed by treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[10] This diazonium salt is highly reactive. The subsequent addition of a copper(I) salt, in this case, copper(I) bromide, catalyzes the decomposition of the diazonium salt through a single-electron transfer mechanism, leading to the formation of an aryl radical and the evolution of nitrogen gas.[8][11] The aryl radical then abstracts a bromine atom from the copper complex to form the final aryl bromide product.[9][12]

Critical Consideration : The diazotization step must be performed at low temperatures (0–5 °C) because aryl diazonium salts are unstable and can decompose prematurely at higher temperatures, leading to side products and reduced yields.[10]

Experimental Protocol: Part B

-

Acidic Suspension : In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Ethyl 2-(2-aminothiazol-4-yl)acetate in a 48% hydrobromic acid (HBr) solution. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

-

Diazotization : Prepare a solution of sodium nitrite (NaNO₂) in deionized water. Add this solution dropwise to the cold amine suspension over 30-40 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C. A slight color change may be observed.

-

Stirring : After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Catalyst Addition : In a separate beaker, dissolve copper(I) bromide (CuBr) in 48% HBr. Cool this solution to 0 °C.

-

Sandmeyer Reaction : Slowly add the cold diazonium salt solution to the stirred CuBr solution. The rate of addition should be controlled to manage the evolution of nitrogen gas.

-

Warming : After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then stir for an additional 1-2 hours until gas evolution ceases.

-

Extraction : Transfer the reaction mixture to a separatory funnel. Extract the product into ethyl acetate (3 x 50 mL).[13]

-

Washing : Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

-